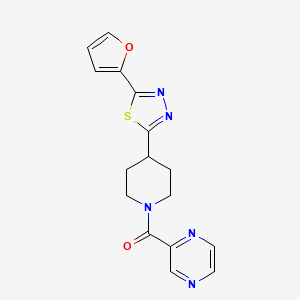

(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyrazin-2-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c22-16(12-10-17-5-6-18-12)21-7-3-11(4-8-21)14-19-20-15(24-14)13-2-1-9-23-13/h1-2,5-6,9-11H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKALGQQGEQMGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the furan and piperidine moieties. The final step involves the coupling of the pyrazine ring with the methanone group. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Thiadiazoline derivatives.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Research indicates that (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyrazin-2-yl)methanone exhibits significant biological activities:

Antimicrobial Properties :

Studies have shown that thiadiazole derivatives possess antimicrobial effects. The compound's structure suggests it may inhibit the growth of various pathogens by disrupting cellular processes.

Anticancer Activity :

Recent investigations have highlighted its potential as an anticancer agent. For instance, related compounds have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast adenocarcinoma) with IC50 values indicating promising efficacy.

Medicinal Chemistry

The compound is being investigated for its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its diverse structural features make it a candidate for drug development targeting various diseases.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of related thiadiazole derivatives:

- The compound exhibited an IC50 value of approximately 10.10 µg/mL against MCF-7 cells.

- Modifications to the structure led to derivatives with enhanced activity, achieving IC50 values as low as 2.32 µg/mL , demonstrating significant potential for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of thiadiazole derivatives revealed that compounds similar to this compound exhibited effectiveness against a range of bacterial strains. The mechanism of action is believed to involve interference with cell wall synthesis or DNA replication.

Data Table: Biological Activities

Wirkmechanismus

The mechanism of action of (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone

- (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyrimidin-2-yl)methanone

- (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone

Uniqueness

Compared to similar compounds, (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyrazin-2-yl)methanone stands out due to its specific combination of heterocyclic rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biologische Aktivität

The compound (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting them in a structured manner.

Structural Features

The compound features a piperidine core substituted with a thiadiazole and furan moiety, along with a pyrazinyl group. This unique combination of functional groups suggests a diverse range of interactions with biological targets, potentially leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including those similar to the compound , exhibit significant antimicrobial properties. For example:

- Antifungal Activity : A related compound demonstrated potent antifungal effects against various Candida species, including azole-resistant strains. The minimum inhibitory concentrations (MIC) were notably low, indicating high efficacy against fungal pathogens .

- Antibacterial Activity : The compound has shown activity against Gram-positive and Gram-negative bacteria. For instance, it exhibited comparable efficacy to standard antibiotics like ampicillin and vancomycin against Listeria monocytogenes and Escherichia coli .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

- Cytotoxic Effects : The compound has been found to reduce cell viability in various cancer cell lines. For example, compounds with similar structures have shown IC50 values below 10 µM against Jurkat cells (a leukemia cell line), indicating strong cytotoxicity .

- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and interference with DNA replication processes . Notably, some derivatives were reported to cleave plasmid DNA under UV irradiation, suggesting a direct interaction with genetic material .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | MIC/IC50 Values | Target Pathogen/Cell Line |

|---|---|---|---|

| Thiadiazole Derivative A | Antifungal | MIC = 32 μg/mL | Candida albicans |

| Thiadiazole Derivative B | Antibacterial | MIC = 24 μg/mL | E. coli |

| Compound of Interest | Cytotoxic | IC50 < 10 μM | Jurkat cells |

Case Studies

- Antifungal Efficacy : In a study evaluating the antifungal properties of thiadiazole derivatives, the compound exhibited significant activity against clinical isolates resistant to conventional treatments. The mechanism was attributed to disruption of fungal cell wall integrity .

- Anticancer Research : A series of experiments demonstrated that structural modifications in thiadiazole derivatives could enhance their cytotoxicity against various cancer cell lines. The presence of specific substituents on the thiadiazole ring was linked to improved activity .

Q & A

Q. What are the optimal synthetic methodologies for preparing (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyrazin-2-yl)methanone?

- Methodological Answer : The synthesis involves multi-step reactions, including:

-

Thiadiazole formation : Refluxing 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole with glacial acetic acid and appropriate carbonyl precursors (e.g., pyrazine derivatives) under controlled conditions. Yields vary (60–82%) depending on substituents and solvents .

-

Piperidine coupling : Utilize nucleophilic substitution or condensation reactions to attach the piperidine moiety. Solvent polarity (e.g., DMF, ethanol) and temperature (reflux vs. room temperature) critically influence reaction efficiency .

-

Example : For analogs like (4-(4-fluorophenyl)thiazol-2-yl)(p-tolyl)methanone, yields of 70% were achieved using ethanol as the solvent .

Table 1: Representative Yields and Conditions for Analogous Methanones

Substituents Solvent Yield (%) Melting Point (°C) Reference Furan-2-yl, 4-phenylthiazole Ethanol 76 126–128 4-Fluorophenyl, p-tolyl Ethanol 70 140–142 4-Methoxyphenyl, phenyl DMF 68 136–138

Q. How is structural confirmation achieved for this compound?

- Methodological Answer : Structural validation relies on:

- NMR Spectroscopy : Analyze and NMR spectra to confirm proton environments and carbon frameworks. For example, furan protons appear as distinct doublets near δ 7.6–8.1 ppm, while thiadiazole carbons resonate at δ 160–170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions. For pyrazolone analogs, hydrogen bonding between hydroxyl and carbonyl groups is critical for stability .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during thiadiazole ring formation?

- Methodological Answer : Regioselectivity is controlled by:

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro, cyano) on aryl precursors direct cyclization to specific positions. For example, 4-nitrophenyl groups enhance electrophilic substitution at the thiadiazole C-2 position .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization via stabilization of transition states, while protic solvents (e.g., ethanol) may promote alternative pathways .

Q. How can contradictions in reaction yields or biological activities across derivatives be resolved?

- Methodological Answer : Systematic analysis includes:

- Electronic and steric profiling : Compare Hammett constants (σ values) of substituents to correlate electronic effects with yields. For instance, methoxy groups (σ ≈ -0.27) improve yields compared to nitro groups (σ ≈ +0.78) due to reduced steric hindrance .

- Biological assays : Use dose-response studies to differentiate intrinsic activity from solubility artifacts. Pyrazine and thiadiazole moieties may enhance antimicrobial activity via enzyme inhibition (e.g., dihydrofolate reductase), but solubility in aqueous buffers must be optimized .

Q. What is the hypothesized mechanism of biological activity for this compound?

- Methodological Answer : Proposed mechanisms include:

- Enzyme inhibition : The thiadiazole and pyrazine rings act as bioisosteres for purine/pyrimidine bases, competitively inhibiting enzymes like acetylcholinesterase or kinases. For example, pyrazolone derivatives exhibit antibacterial activity by disrupting cell wall synthesis .

- Receptor modulation : The piperidine moiety may interact with G-protein-coupled receptors (GPCRs), as seen in structurally similar anti-obesity agents .

Q. How can computational modeling guide the optimization of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Key steps:

Q. What factors influence the compound’s stability under varying conditions?

- Methodological Answer : Stability studies should assess:

- pH sensitivity : Test degradation in buffers (pH 3–10). Nitro groups (if present) are prone to reduction under acidic conditions, forming amino derivatives .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Thiadiazole rings typically degrade above 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.